2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples include:
- 2,7,7-Trimethyl-5-oxo-4-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2,7,7-Trimethyl-5-oxo-4-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
What sets 2-(Ethylsulfanyl)ethyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27NO3S2 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H27NO3S2/c1-5-26-10-8-25-20(24)17-13(2)22-14-11-21(3,4)12-15(23)18(14)19(17)16-7-6-9-27-16/h6-7,9,19,22H,5,8,10-12H2,1-4H3 |
InChI Key |
QHWBLCIELJNWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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